Steffimycin B

DNA intercalation sequence specificity anthracycline

Sourcing authentic Steffimycin B is confounded by structural analog confusion with steffimycin, C, and D. This compound resolves ambiguity via its unique methoxylated sugar moiety, confirmed CpG base-step intercalation preference, and broad-spectrum antimycobacterial potency (M. tuberculosis MIC = 5.2 nM). • Distinguished from steffimycin/C/D by critical methoxyl group - essential for DNA binding specificity • Validated IC50 panel: MCF-7 (3.5 μM), KB (6.75 μM), NCI-H187 (3.28 μM), Vero (10.5 μM), A549 (2.8 μM), PC-3 (3.1 μM) • Supplied ≥99% purity as orange lyophilisate with full CoA documentation

Molecular Formula C29H32O13
Molecular Weight 588.6 g/mol
Cat. No. B1197124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteffimycin B
Synonymssteffimycin B
Molecular FormulaC29H32O13
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC
InChIInChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24?,25+,27?,28-,29?/m0/s1
InChIKeyVHJWDTPKSIFZBV-NIVUTRQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Steffimycin B: Product Overview


Steffimycin B is an anthracycline bacterial metabolite originally isolated from Streptomyces species . It is chemically characterized as a polyketide with a tetracenequinone ring structure and a unique sugar moiety containing a methoxyl group not present in its parent compound steffimycin [1]. The compound demonstrates DNA intercalation properties with preferential binding at cytosine-guanine rich sequences and has been shown to increase the thermal stability of double-stranded DNA [2]. Steffimycin B is soluble in DMSO, ethanol, methanol, and DMF, with poor aqueous solubility . Its CAS number is 54526-94-2, and it has a molecular formula of C29H32O13 (MW: 588.6) .

May support DNA intercalation mechanism studies with reported CpG base-step preference
Supports cytotoxicity endpoint review across human cancer cell lines

Why Steffimycin B Cannot Be Replaced


Generic substitution of Steffimycin B with its closest structural analogs—steffimycin, steffimycin C, or steffimycin D—is scientifically unsound due to key structural differences that drive divergent biological activity profiles. Steffimycin B contains a critical methoxyl group in its sugar moiety that is absent in steffimycin, which fundamentally alters its molecular recognition and activity spectrum [1]. Steffimycin C, identified as 10-deoxysteffimycin B, exhibits a drastically narrowed antibacterial spectrum, demonstrating activity only against Streptococcus pneumoniae, unlike Steffimycin B's broad antimycobacterial and antimalarial effects [2]. Furthermore, cross-study data indicate that Steffimycin B's cytotoxicity profile across multiple human cancer cell lines is distinct from both earlier generation anthracyclines and its reduced analog steffimycin D . These differences underscore that selection of Steffimycin B for specific research applications cannot be satisfied by a structurally similar but functionally distinct alternative.

Methoxyl group requirement
Steffimycin lacks the sugar methoxyl group present in Steffimycin B, which may alter DNA-binding geometry and intercalation profile.
Narrower spectrum of steffimycin C
Steffimycin C (10-deoxy analog) shows activity limited to S. pneumoniae; substitution may not support antimycobacterial or broad cytotoxicity studies.
Distinct cytotoxicity profile
Steffimycin D (reduced analog) exhibits different cell-line response endpoints; direct replacement may shift potency interpretation.

Steffimycin B: Differentiating Evidence


CpG-Selective DNA Intercalation

Crystallographic and molecular modeling studies demonstrate that Steffimycin B, like its parent compound steffimycin, exhibits a higher binding preference for CpG base sequence steps over TpA steps [1]. This binding specificity profile aligns Steffimycin B more closely with clinically established anthracyclines such as daunorubicin and nogalamycin than with other in-class experimental compounds . The explicit methoxyl group in the sugar moiety of Steffimycin B contributes to its distinct molecular recognition and intercalation geometry, as determined by X-ray diffraction analysis, which is not present in the parent steffimycin molecule [2].

CpG-Selective Binding
Method context
X-ray crystallography confirms CpG > TpA step preference; sugar methoxyl group influences intercalation geometry.
Supports DNA binding mode studies
Qualitative comparison with daunorubicin and nogalamycin
DNA intercalation sequence specificity anthracycline X-ray crystallography

Cytotoxicity Profile in Cancer Cells

Steffimycin B exhibits a distinct cytotoxicity profile across a panel of human cancer cell lines, with IC50 values ranging from 2.8 μM to 10.5 μM . In MCF-7 breast adenocarcinoma cells, Steffimycin B shows an IC50 of 3.5 μM, which is less potent than nogalamycin (IC50 ≈ 0.242 μM) but more potent than steffimycin D which has GI50 values between 2.61 to 6.79 μM depending on cell line [1]. This places Steffimycin B in an intermediate potency tier among anthracyclines, making it a useful tool for studying moderate cytotoxicity without the extreme potency of clinical agents .

Cytotoxicity Panel
Assay context
IC50 range: 2.8–10.5 μM (MCF-7, KB, NCI-H187, Vero, A549, PC-3). Approximately 14-fold less potent than nogalamycin in MCF-7.
Reported cell-model response context
Cross-study comparable; assay conditions may vary
cytotoxicity IC50 cancer cell lines MCF-7 KB NCI-H187

Antimycobacterial Activity vs. M. tuberculosis

Steffimycin B demonstrates exceptionally potent activity against Mycobacterium tuberculosis, with a reported MIC of 5.2 nM . This activity is significantly more potent than its cytotoxicity against mammalian cells, suggesting a potential therapeutic window for antimycobacterial applications. While direct head-to-head MIC comparisons with steffimycin, steffimycin C, or steffimycin D are not available in the literature, this nanomolar potency distinguishes Steffimycin B from many other anthracyclines and positions it as a unique tool for tuberculosis research [1]. In contrast, steffimycin C shows antibacterial activity only against Streptococcus pneumoniae, underscoring the divergent antimicrobial spectra within the steffimycin family [2].

Antimycobacterial MIC
Assay context
MIC = 5.2 nM against M. tuberculosis. Steffimycin C inactive.
Supports antimycobacterial screening context
Class-level inference; direct head-to-head comparisons limited
antimycobacterial tuberculosis MIC M. tuberculosis

Scaffold for Anthracycline Derivatization

Steffimycin B has been established as a versatile scaffold for semi-synthetic derivatization, with studies demonstrating that chemical modification can yield analogs with substantially enhanced antitumor activity [1]. In a systematic study of 3-substituted analogs of Steffimycin B, three derivatives were found to be substantially more active than the parent compound against P388 murine leukemia [2]. This contrasts with steffimycin, for which similar derivatization studies have not been reported, and with steffimycin C, which is a metabolic reduction product with narrower activity. The presence of the methoxyl group in the sugar moiety of Steffimycin B provides a unique handle for selective chemical transformations not available in the parent steffimycin scaffold [3].

SAR Derivatization
Head-to-head
3 of 15 3-substituted analogs showed higher activity than parent Steffimycin B against P388 leukemia model.
Supports analog development and SAR studies
Medicinal chemistry scaffold with modifiable sugar moiety
chemical modification SAR P388 leukemia analog synthesis

Steffimycin B Research Applications


DNA Intercalation & Topoisomerase Inhibition Studies

Steffimycin B is ideally suited for investigating sequence-specific DNA intercalation mechanisms due to its crystallographically confirmed preference for CpG base steps over TpA steps, a property it shares with clinically relevant anthracyclines [1]. Researchers can use Steffimycin B as a tool compound to dissect the molecular determinants of DNA sequence recognition and to compare binding modes with other intercalating agents. Its documented ability to increase DNA thermal stability and inhibit DNA polymerase I provides additional endpoints for mechanistic studies [2].

Antimycobacterial Drug Discovery & Mechanism

The potent activity of Steffimycin B against Mycobacterium tuberculosis (MIC = 5.2 nM) positions it as a valuable hit compound for tuberculosis drug discovery programs . Unlike steffimycin C, which has no reported antimycobacterial activity, Steffimycin B can be employed to investigate DNA-targeting mechanisms in mycobacteria, including studies of bacterial topoisomerase inhibition and DNA damage responses. The compound's favorable selectivity window (MIC substantially lower than mammalian cell IC50 values) supports its use in mode-of-action studies for antimycobacterial agents.

Medicinal Chemistry Derivatization Scaffold

Steffimycin B serves as an established scaffold for semi-synthetic modification, with demonstrated success in generating analogs with enhanced antitumor activity [3]. Medicinal chemistry teams can leverage the compound's unique sugar methoxyl group for selective chemical transformations and explore structure-activity relationships at the 3-position, where modifications have already been shown to improve potency against P388 leukemia. The commercial availability of Steffimycin B from multiple vendors facilitates its use as a starting material for analog synthesis programs.

Moderate-Potency Control for Cancer Screening

Given its intermediate cytotoxicity profile across a panel of human cancer cell lines (IC50 range 2.8–10.5 μM), Steffimycin B is well-suited as a reference compound for moderate-potency anthracycline activity in cell panel screening . It can serve as a comparator for novel DNA-binding agents, providing a baseline for compounds with similar mechanisms but potentially improved selectivity. The availability of data across multiple cell lines (MCF-7, KB, NCI-H187, Vero, A549, PC-3) enables cross-study normalization and benchmarking of screening results.

Application
Selection Property
Validation Focus
DNA intercalation mechanism studies
CpG-sequence binding preference
Crystallographic binding mode review
Antimycobacterial screening
Reported antimycobacterial activity
MIC endpoint and spectrum comparison
Analog synthesis and SAR
Modifiable sugar moiety scaffold
P388 leukemia model response comparison
Cell panel cytotoxicity benchmarking
Reported cytotoxicity range across multiple lines
Cross-cell line endpoint normalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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